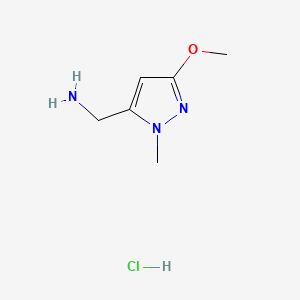
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a mercapto group (-SH) and a hydroxyl group (-OH) attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene ring system, which can be derived from commercially available starting materials such as 1,7-dimethylindan.
Formation of the Mercapto Group:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Purification Techniques: Implementing purification methods such as distillation, crystallization, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl and mercapto groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Alcohols: Resulting from reduction reactions.
Substituted Indenes: Produced via substitution reactions.
Scientific Research Applications
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol involves its interaction with molecular targets through its functional groups:
Mercapto Group: Acts as a nucleophile, participating in thiol-disulfide exchange reactions and forming covalent bonds with electrophilic centers.
Hydroxyl Group: Engages in hydrogen bonding and can undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-indene: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
1,7-Dimethyl-2,3-dihydro-1h-inden-4-ol:
3-Mercapto-1,7-dimethyl-1h-indene: Contains a fully aromatic indene ring, leading to variations in stability and reactivity.
Uniqueness
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is unique due to the presence of both mercapto and hydroxyl groups on the indene ring system. This dual functionality imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1,7-dimethyl-3-sulfanyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C11H14OS/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,9,12-13H,5H2,1-2H3 |
InChI Key |
MDCBFUJJCQRQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C=CC(=C12)C)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
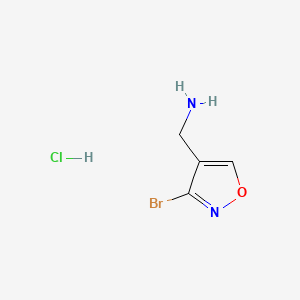
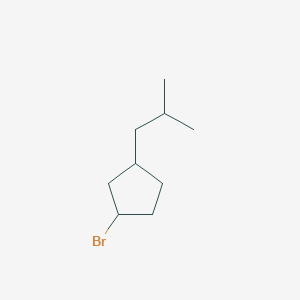
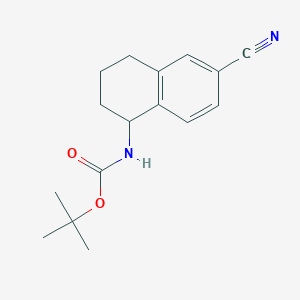
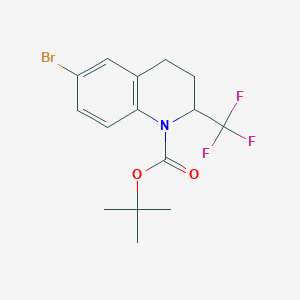
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
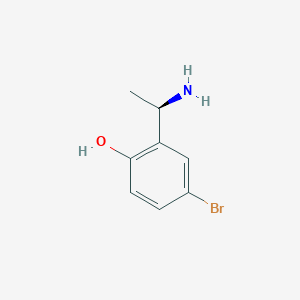
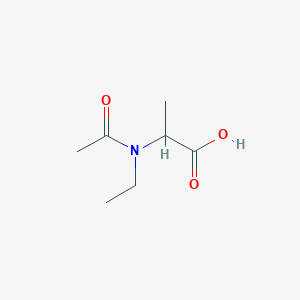
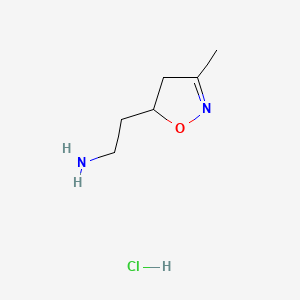
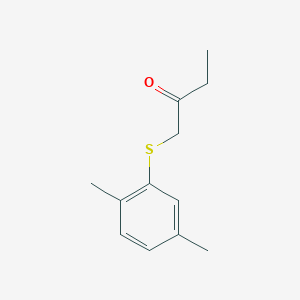
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
